molecular formula C11H11N3O3 B13707891 Methyl 2-Amino-8-methoxyquinazoline-4-carboxylate

Methyl 2-Amino-8-methoxyquinazoline-4-carboxylate

Cat. No.: B13707891
M. Wt: 233.22 g/mol
InChI Key: STLVFZRWLQQTEK-UHFFFAOYSA-N
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Description

Methyl 2-Amino-8-methoxyquinazoline-4-carboxylate is a substituted quinazoline derivative characterized by a methoxy group at the 8-position, an amino group at the 2-position, and a methyl ester moiety at the 4-carboxyl position. The structural complexity of this compound—combining electron-donating (methoxy, amino) and electron-withdrawing (ester) groups—confers unique physicochemical properties, such as solubility, stability, and reactivity, which distinguish it from simpler quinazoline analogs.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 2-amino-8-methoxyquinazoline-4-carboxylate

InChI

InChI=1S/C11H11N3O3/c1-16-7-5-3-4-6-8(7)13-11(12)14-9(6)10(15)17-2/h3-5H,1-2H3,(H2,12,13,14)

InChI Key

STLVFZRWLQQTEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(N=C2C(=O)OC)N

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to Quinazoline Derivatives

Quinazoline derivatives such as methyl 2-amino-8-methoxyquinazoline-4-carboxylate are typically synthesized via multi-step reactions involving:

  • Cyclization of anthranilic acid derivatives or 2-aminobenzamides,
  • Introduction of substituents at specific positions on the quinazoline ring,
  • Functional group transformations such as esterification and amination.

The choice of starting materials, catalysts, solvents, and reaction conditions critically influences the yield and purity of the final product.

Preparation Methods of this compound

Starting Materials and Key Intermediates

A common starting point is anthranilic acid or its derivatives, which undergo cyclization and substitution to form the quinazoline core. The methoxy group at position 8 and the amino group at position 2 are introduced through selective substitution reactions. The carboxylate group at position 4 is typically introduced via esterification or by using ester-containing intermediates.

Cyclization and Functionalization

One effective method involves the formation of quinazoline-4-one intermediates, followed by chlorination and amination steps to introduce the amino group at position 2 and methoxy substitution at position 8. For example, a process similar to the preparation of gefitinib, a quinazoline derivative, includes:

  • Acetylation of quinazoline intermediates,
  • Chlorination to introduce reactive sites,
  • Nucleophilic substitution with aniline derivatives,
  • Hydrolysis and coupling reactions to finalize the structure.

One-Pot Synthesis Using Boc2O and DMAP Catalysis

Recent advances have demonstrated the use of tert-butyl dicarbonate (Boc2O) as a carbonyl source in the presence of 4-dimethylaminopyridine (DMAP) to catalyze the one-pot synthesis of quinazoline derivatives from 2-aminobenzamides. This method offers:

  • Mild reaction conditions,
  • High yields (up to 94% in optimal solvents),
  • Avoidance of harsh reagents,
  • Applicability to various substituted substrates.

The reaction proceeds via formation of carbamic-carbonic anhydride intermediates, followed by intramolecular cyclization to form the quinazoline ring.

Table 1: Effect of Catalyst and Solvent on Yield of Quinazoline Derivatives
Entry Catalyst Base Solvent Yield (%)
1 DMAP Et3N CH2Cl2 42
3 DMAP None CH2Cl2 79
8 DMAP None THF 58
9 DMAP None DMF 61
10 DMAP None CH3CN 94

This table shows that DMAP without additional base and acetonitrile as solvent yields the highest conversion rates.

Detailed Reaction Conditions and Steps

Stepwise Synthesis Outline

  • Formation of Quinazoline-4-one Intermediate: Starting from 2-amino-4-methoxybenzoic acid derivatives, cyclization is induced by heating with formamide and ammonium formate at 170–180 °C for several hours.

  • Chlorination: The quinazoline-4-one intermediate is treated with thionyl chloride under controlled temperature to introduce a chlorine atom at position 4, facilitating nucleophilic substitution.

  • Substitution with Amino Group: The chloro-quinazoline intermediate undergoes nucleophilic substitution with ammonia or an amino-containing reagent to install the 2-amino group.

  • Esterification: The carboxyl group is esterified to the methyl ester form using methanol under acidic or basic catalysis, yielding this compound.

Optimization Parameters

  • Temperature: Typically 170–180 °C for cyclization; lower temperatures (35–50 °C) for esterification and purification steps.
  • Solvent: Formamide for cyclization; dichloromethane, methylene chloride, or acetonitrile for chlorination and substitution.
  • Catalysts: DMAP for acylation and cyclization; ammonium formate as a nitrogen source.
  • pH Control: Maintaining pH 10.5–11.5 during substitution steps to optimize nucleophilic attack and minimize side reactions.

Analytical and Research Outcomes

Yields and Purity

  • Reported yields for the final this compound are typically in the range of 70–90% depending on reaction conditions and purification methods.
  • Purity is confirmed via spectroscopic methods including NMR, IR, and mass spectrometry, ensuring the correct substitution pattern and molecular weight (233.22 g/mol).

Biological Activity Correlation

Research indicates that the presence of the amino group at position 2 and methoxy substitution at position 8 enhances the compound’s ability to inhibit tyrosine kinases such as EGFR, which is relevant for anticancer activity. Structural modifications at these positions can modulate potency and selectivity.

Comparative Analysis with Related Quinazoline Compounds

Feature This compound Related Quinazoline Derivatives (e.g., Gefitinib)
Amino substitution position Position 2 Position 4 (anilino substitution)
Methoxy substitution Position 8 Position 7 or 8
Carboxylate group Methyl ester at position 4 Usually absent or replaced by other groups
Synthetic complexity Moderate multi-step synthesis Multi-step with complex intermediates
Biological target EGFR tyrosine kinase inhibition EGFR tyrosine kinase inhibition

This comparison highlights the structural uniqueness of this compound and its synthetic challenges.

Summary Table of Preparation Method Parameters

Step Reagents/Conditions Yield (%) Notes
Cyclization Anthranilic acid derivative, formamide, ammonium formate, 170–180 °C, 3-4 h 70–80 Formation of quinazoline-4-one intermediate
Chlorination Thionyl chloride, DMF, 35–45 °C 80–85 Introduction of 4-chloro substituent
Amination Ammonia or amine source, pH 10.5–11.5, methanolic NaOH 85–90 Substitution at position 2
Esterification Methanol, acid/base catalysis 80–90 Formation of methyl ester
Purification Extraction, washing, drying Ensures high purity

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-8-methoxyquinazoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Methyl 2-Amino-8-methoxyquinazoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: It has shown promise as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials

Biological Activity

Methyl 2-Amino-8-methoxyquinazoline-4-carboxylate (MAQ) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, exploring its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Synthesis

MAQ belongs to the quinazoline class of compounds, characterized by its unique structural features that contribute to its biological properties. The synthesis typically involves multi-step organic reactions, ensuring high purity levels. The general synthetic route includes:

  • Formation of the quinazoline core through cyclization reactions.
  • Introduction of functional groups at specific positions to enhance biological activity.

MAQ exhibits several mechanisms that underlie its biological activity:

  • Inhibition of Wnt/β-catenin Signaling Pathway : MAQ has been shown to inhibit the β-catenin/TCF4 signaling pathway, which is crucial in various cancers, including colorectal cancer. This inhibition can lead to reduced cancer cell proliferation and increased apoptosis .
  • Antimicrobial Activity : The compound also demonstrates antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell processes, which can be particularly effective against resistant strains .

Anticancer Activity

Recent studies have highlighted the anticancer potential of MAQ derivatives. The following table summarizes key findings from various studies regarding their cytotoxic effects:

Study ReferenceCell LineIC50 (μM)Mechanism of Action
HCT1168.50 ± 1.44Inhibition of β-catenin/TCF4 signaling
HepG25.64 ± 0.68Induction of apoptosis and cell cycle arrest
A3750.25Increased ROS levels leading to apoptosis

These results indicate that MAQ derivatives can effectively target cancer cells by modulating critical signaling pathways.

Antimicrobial Activity

The antimicrobial efficacy of MAQ has also been documented, with notable findings summarized below:

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus16 µg/mLBactericidal
Candida albicans32 µg/mLAntifungal
Mycobacterium smegmatis8 µg/mLAntimycobacterial

These data suggest that MAQ not only has potential as an anticancer agent but also as a broad-spectrum antimicrobial agent.

Case Studies

Case Study 1: Colorectal Cancer Treatment
In a study involving HCT116 cells, MAQ was administered in varying concentrations to assess its impact on cell viability and apoptosis induction. Results showed a significant reduction in cell viability at concentrations above 5 μM, correlating with increased apoptosis markers such as cleaved caspase-3 and PARP .

Case Study 2: Antimicrobial Efficacy
A clinical evaluation tested MAQ against resistant strains of Staphylococcus aureus. The compound demonstrated potent bactericidal activity with an MIC value significantly lower than traditional antibiotics, suggesting its potential role in treating antibiotic-resistant infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Methyl 2-Aminoquinazoline-4-carboxylate: Lacks the 8-methoxy group, leading to reduced steric hindrance and altered electronic effects. This may result in higher reactivity in nucleophilic substitution reactions compared to the 8-methoxy-substituted derivative.

Physicochemical Properties

However, general trends can be inferred:

  • Solubility: The 8-methoxy group in Methyl 2-Amino-8-methoxyquinazoline-4-carboxylate likely enhances solubility in polar solvents compared to non-methoxy analogs.
  • Thermal Stability: Methyl esters (e.g., Table 3 in ) typically exhibit moderate thermal stability, but the presence of amino and methoxy groups may lower decomposition temperatures relative to purely aromatic esters .
  • Crystallography: Quinazoline derivatives often form hydrogen-bonded networks. The amino and ester groups in this compound may facilitate crystal packing, as seen in SHELX-refined structures of similar small molecules .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-Amino-8-methoxyquinazoline-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the quinazoline core. For example:

  • Esterification : Use of methanol or ethanol under acidic conditions to introduce the carboxylate group.
  • Amination : Selective introduction of the amino group at position 2 via nucleophilic substitution or catalytic coupling reactions.
  • Methoxy Group Retention : Protecting groups (e.g., benzyl ethers) may be required to preserve the methoxy substituent during synthesis.
    Optimization strategies include adjusting reaction time, temperature, and catalysts (e.g., Pd/C for hydrogenation steps). Data from similar quinazoline derivatives suggest yields can exceed 80% under reflux conditions with 6M HCl or NaOH/EtOH systems .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxy at position 8, amino at position 2).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]⁺ ion for C₁₁H₁₁N₃O₃).
  • Infrared (IR) Spectroscopy : Identification of carboxylate (C=O stretch ~1700 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) groups.
    Comparative analysis with analogous compounds (e.g., Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate) can resolve ambiguities .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorometric or colorimetric substrates.
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria or fungi.
  • Cytotoxicity Studies : MTT or XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential.
    Dose-response curves and IC₅₀ values should be calculated for quantitative comparisons .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

  • Methodological Answer :

  • 2D NMR Techniques : Use COSY, HSQC, or NOESY to assign overlapping signals and confirm spatial proximity of substituents.
  • Crystallography : Single-crystal X-ray diffraction (employing SHELX software for refinement) to unambiguously determine regiochemistry and hydrogen-bonding networks .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Q. What strategies improve the solubility and bioavailability of this compound without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Convert the carboxylate to a water-soluble salt (e.g., sodium or potassium salt via NaOH/KOH treatment) .
  • PEGylation : Attach polyethylene glycol chains to the amino group to enhance hydrophilicity.
  • Co-crystallization : Use co-formers (e.g., succinic acid) to create co-crystals with improved dissolution rates .

Q. How do electronic effects of substituents (e.g., methoxy vs. chloro) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Hammett Analysis : Correlate substituent σ values with reaction rates to quantify electronic effects.
  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack.
    Experimental data from analogs (e.g., Ethyl 4-chloro-6-methoxyquinazoline-2-carboxylate) show that electron-withdrawing groups (Cl) at position 4 accelerate substitution at position 2 .

Q. What advanced techniques can address low yields in microwave-assisted synthesis of quinazoline derivatives?

  • Methodological Answer :

  • Reaction Optimization : Vary microwave power (100–300 W), solvent (DMF vs. DMSO), and catalyst (e.g., CuI for Ullmann couplings).
  • In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
  • Flow Chemistry : Continuous flow systems to enhance heat transfer and reduce side reactions.
    Studies on 4-aminoquinazoline synthesis report >90% yields under optimized microwave conditions .

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